(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone
Description
Properties
CAS No. |
5393-45-3 |
|---|---|
Molecular Formula |
C13H8Br2O3 |
Molecular Weight |
372.01 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H |
InChI Key |
PBKFCHWMYIGUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Br)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the following key steps:
- Preparation or procurement of appropriately brominated hydroxybenzoic acid derivatives or hydroxybenzophenones.
- Protection or acetylation of phenolic hydroxyl groups to prevent undesired side reactions.
- Conversion of carboxylic acid derivatives to acyl chlorides.
- Friedel-Crafts type acylation or benzoylation to form the benzophenone core.
- Deprotection or hydrolysis to restore free phenolic hydroxyl groups.
Detailed Synthetic Procedures from Patents and Literature
Preparation of 3,5-Dibromo-4-acetoxybenzoic Acid (Intermediate)
According to a Chinese patent (CN103242272A), 3,5-dibromo-4-hydroxybenzoic acid is acetylated to its acetoxy derivative to protect the phenol group:
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Acetylation | 3,5-dibromo-4-hydroxybenzoic acid, acetic anhydride, dichloromethane, concentrated sulfuric acid catalyst, 30-35°C, 2 h | Formation of 3,5-dibromo-4-acetoxybenzoic acid | 77.7–91.23% | Reaction monitored by temperature control and neutralization with saturated NaCl solution; product isolated as white powder with melting point 194-196°C |
Variations in solvent volume and reagent quantities allow optimization of yield and purity.
Conversion to Acyl Chloride
The acetoxybenzoic acid intermediate is converted to the corresponding acyl chloride by reaction with acetyl chloride under similar temperature control (30-35°C), facilitating subsequent benzoylation steps.
Formation of the Benzophenone Core
Although direct literature on this exact step for the compound is limited, the general approach involves Friedel-Crafts acylation of a brominated hydroxybenzene with the prepared acyl chloride under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O). This step forms the (3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone structure after deprotection if necessary.
Industrial methods may use continuous flow reactors for precise control, enhancing yield and purity.
Alternative Synthetic Routes and Related Compounds
While direct synthetic routes to this compound are scarce in open literature, related syntheses of hydroxyphenyl methanones with halogen substituents provide insights:
- Suzuki coupling and Grignard addition strategies have been employed to construct substituted benzophenone analogues, followed by oxidation and demethylation steps to introduce hydroxyl groups.
- Oxidation and reduction reactions on halogenated hydroxybenzophenones allow functional group transformations, potentially applicable to the target compound.
Reaction Conditions and Yield Optimization
Influence of Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| AlCl₃ | Dichloromethane (DCM) | 0 | 62 | 95% | Effective for electrophilic aromatic substitution in halogenated systems |
| BF₃·Et₂O | Tetrahydrofuran (THF) | 25 | 78 | 98% | Higher yield and purity, better regioselectivity |
Lewis acid catalysts are critical for Friedel-Crafts acylation, with solvent polarity and temperature influencing regioselectivity and byproduct formation.
Protection and Deprotection Steps
Acetylation of phenolic hydroxyl groups using acetic anhydride and sulfuric acid catalyst prevents unwanted side reactions during acyl chloride formation and benzoylation.
Purification and Characterization
Purification typically involves washing organic layers with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and recrystallization. Single-crystal X-ray diffraction (SC-XRD) is employed to confirm molecular structure, particularly halogen positions and intramolecular hydrogen bonding.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds with reduced bromine content.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The biological activity of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is attributed to its ability to interact with various molecular targets. It can inhibit bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to several diaryl methanones and related derivatives (Table 1):
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone | C₁₃H₈Br₂O₃ | 3-Br, 4-OH; 5-Br, 2-OH | ~366.93 (calculated) | High polarity, potential for H-bonding |
| 5-Bromo-2-hydroxybenzophenone | C₁₃H₉BrO₂ | 5-Br, 2-OH; unsubstituted phenyl | 277.12 | m.p. not reported; used as synthetic intermediate |
| 3-Bromo-5-chloro-2-hydroxybenzophenone | C₁₃H₈BrClO₂ | 3-Br, 5-Cl, 2-OH; phenyl | 313.56 | Higher halogen content, reduced H-bonding |
| 4-(5-Bromo-2-hydroxyphenyl)thiazol-2-ylmethanone | C₁₄H₉BrNO₂S₂ | Thiazole-thiophene hybrid | 364.27 (M⁻¹) | Yellow platelets, m.p. 165–166°C |
| 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone | C₈H₆BrClO₂ | 5-Br, 2-OH; α-chloro ketone | 249.49 | m.p. 73–74°C; synthesized via Friedel-Crafts |
Key Observations :
- Halogen Substitution: The dual bromine atoms in the target compound enhance its molecular weight and polarizability compared to mono-halogenated analogs like 5-bromo-2-hydroxybenzophenone . Br .
- Hydrogen Bonding: The two hydroxyl groups in the target compound facilitate intramolecular and intermolecular hydrogen bonds, which may improve thermal stability compared to non-hydroxylated derivatives . For example, di(1H-tetrazol-5-yl) methanone oxime, which lacks hydroxyl groups, decomposes at 288.7°C, while hydroxyl-rich systems often show higher stability .
Physical and Thermal Properties
- Solubility: The presence of hydroxyl groups likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar halogenated analogs.
Hydrogen Bonding and Crystallographic Insights
The hydroxyl and ketone groups in the target compound enable robust hydrogen-bonding networks, which are critical for crystal packing and stability. Similar compounds crystallize in orthorhombic systems (e.g., space group Pbc2) with densities around 1.675 g·cm⁻³ . Etter’s graph set analysis suggests that such systems form cyclic hydrogen-bonding motifs, enhancing their structural rigidity .
Biological Activity
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone, also known by its CAS number 5393-45-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of bromine and hydroxyl functional groups, which are known to influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Br2O3, with a molecular weight of approximately 360.01 g/mol. The compound's structure includes two brominated phenolic moieties connected by a methanone linkage, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of phenolic compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Induction of apoptosis |
| Similar Phenolic Derivative | ME-180 (Cervical) | TBD | Cell cycle arrest |
| Similar Phenolic Derivative | HT-29 (Colorectal) | TBD | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Compounds featuring hydroxyl and bromine groups have shown significant activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Similar Brominated Phenolic Compound | Escherichia coli | TBD |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl groups enhance hydrogen bonding capabilities, while the bromine atoms may facilitate halogen bonding, increasing the compound's affinity for biological targets .
Case Studies
- Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of related compounds revealed that the presence of hydroxyl and bromine groups contributed to enhanced activity against Gram-positive bacteria, indicating a promising avenue for further exploration in antibiotic development .
Q & A
Q. What synthetic methodologies are effective for preparing (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone?
A two-step Friedel-Crafts acylation is commonly employed. First, brominated phenol derivatives (e.g., 4-bromoanisole) are reacted with acyl chlorides (e.g., 3-fluorobenzoyl chloride) using Lewis acids (e.g., AlCl₃) as catalysts to form intermediate ketones. Subsequent demethylation or deprotection under acidic conditions yields the final product. Optimize reaction temperatures (60–80°C) to balance yield and selectivity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl and ketone functional groups, with bromine substituents causing characteristic deshielding (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- X-ray Crystallography : Resolve molecular geometry, including bond angles (e.g., C–C–Br ~120°) and dihedral angles between aromatic rings .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 385) and fragmentation patterns .
Q. How can purity and stability be assessed during synthesis?
Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and detect impurities. Stability studies under varying temperatures (e.g., 25°C vs. 40°C) and pH conditions (2–10) reveal degradation pathways, such as hydrolysis of the ketone group .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c symmetry, a = 14.5826 Å, β = 113.037°) provides definitive bond lengths (C–Br = 1.89–1.92 Å) and torsion angles, clarifying discrepancies between computational models (e.g., DFT) and experimental observations .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for derivatives?
- Directing Groups : The hydroxyl group directs electrophiles to ortho/para positions, while bromine sterically hinders meta substitution.
- Catalytic Systems : Use BF₃·Et₂O with Et₃SiH to selectively reduce ketones without affecting bromine substituents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
Q. How do intermolecular interactions in the solid state influence material properties?
Crystal packing analysis reveals hydrogen-bonding networks (O–H···O, ~2.70 Å) and π-π stacking (3.5–4.0 Å distances), which correlate with thermal stability (TGA decomposition >200°C) and solubility trends (e.g., poor solubility in non-polar solvents) .
Q. What computational methods validate experimental spectral and reactivity data?
- DFT Calculations : B3LYP/6-311+G(d,p) models predict NMR chemical shifts (RMSD <0.3 ppm) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), explaining electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize recrystallization efficiency (e.g., ethanol/water mixtures yield high-purity crystals) .
Q. How are reaction byproducts identified and mitigated during scale-up?
- LC-MS/MS : Detect trace byproducts (e.g., di-brominated side products) via fragmentation patterns.
- Process Optimization : Adjust stoichiometry (e.g., 1.2 eq acyl chloride) and cooling rates (−5°C/min) to suppress oligomer formation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
